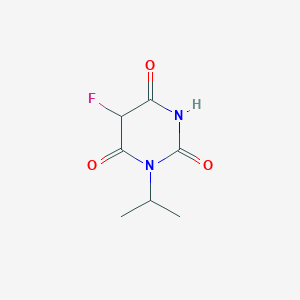
1-Chloro-2-cyanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyanonaphthalene is an organic compound with the molecular formula C11H6ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyanonaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2-cyanonaphthalene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products:
Substitution: Products include 1-amino-2-cyanonaphthalene or 1-thio-2-cyanonaphthalene.
Reduction: The major product is 1-chloro-2-aminonaphthalene.
Oxidation: The major product is 1-chloro-2-naphthoic acid.
Scientific Research Applications
1-Chloro-2-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving cyano and chloro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-chloro-2-cyanonaphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atom can influence the compound’s reactivity through inductive and mesomeric effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological outcomes.
Comparison with Similar Compounds
1-Chloro-2-naphthol: Similar in structure but with a hydroxyl group instead of a cyano group.
2-Chloro-1-cyanonaphthalene: The positions of the chlorine and cyano groups are reversed.
1-Bromo-2-cyanonaphthalene: Bromine replaces chlorine, affecting reactivity and properties.
Uniqueness: 1-Chloro-2-cyanonaphthalene is unique due to the specific positioning of the chlorine and cyano groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
52449-78-2 |
|---|---|
Molecular Formula |
C11H6ClN |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
1-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
InChI Key |
UWPBZQSTQOKGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


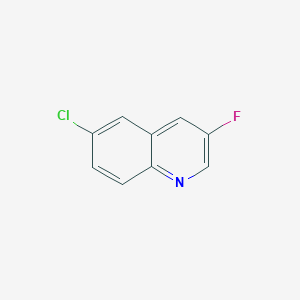
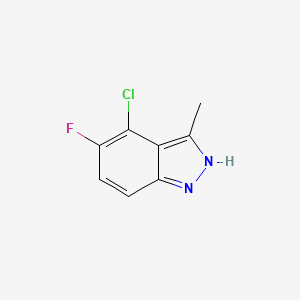


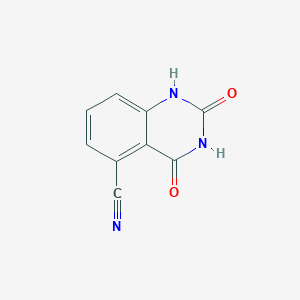
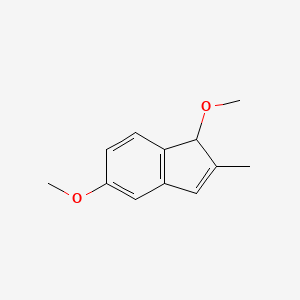



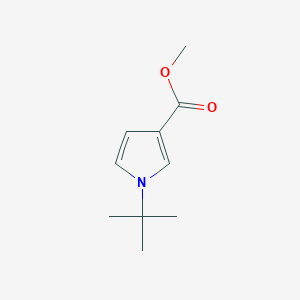
![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)
![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)

